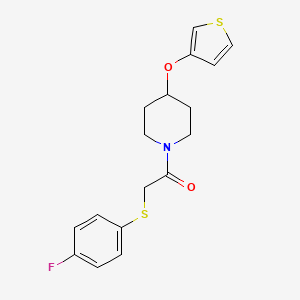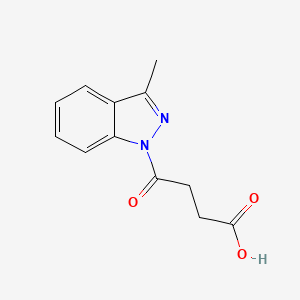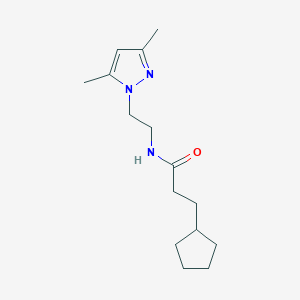![molecular formula C17H19N3O4S B2444201 N-(3-(Isoxazol-4-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]chinolin-8-sulfonamid CAS No. 1903537-86-9](/img/structure/B2444201.png)
N-(3-(Isoxazol-4-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]chinolin-8-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(isoxazol-4-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C17H19N3O4S and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality N-(3-(isoxazol-4-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(isoxazol-4-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Das Isoxazol-Gerüst hat aufgrund seines Potenzials als Antitumormittel erhebliches Interesse geweckt. Forscher haben Derivate dieser Verbindung auf ihre Fähigkeit untersucht, das Tumorwachstum zu hemmen, Apoptose zu induzieren und in die Signalwege von Krebszellen einzugreifen. Die Verbindung könnte vielversprechende Antitumoreigenschaften aufweisen, was sie zu einem wertvollen Ziel für weitere Untersuchungen macht .
Entzündungshemmende Wirkungen
Isoxazol-Derivate haben entzündungshemmende Aktivität gezeigt, indem sie wichtige Enzyme und Zytokine modulieren, die an der Entzündungsreaktion beteiligt sind. Diese Verbindungen könnten möglicherweise zur Behandlung entzündlicher Erkrankungen wie rheumatoider Arthritis, entzündlicher Darmerkrankungen und Asthma eingesetzt werden .
Antibakterielle Eigenschaften
Das Isoxazol-Ringsystem wurde mit antimikrobiellen Wirkungen in Verbindung gebracht. Forscher haben verschiedene Isoxazol-Derivate synthetisiert und ihre Wirksamkeit gegen Bakterien, Pilze und Viren bewertet. Die Untersuchung des antimikrobiellen Potenzials der Verbindung könnte Einblicke in neuartige therapeutische Wirkstoffe liefern .
Neuroprotektive Mittel
Angesichts der Anfälligkeit des zentralen Nervensystems für oxidativen Stress und neurodegenerative Erkrankungen sind Verbindungen mit neuroprotektiven Eigenschaften sehr gefragt. Isoxazol-basierte Moleküle haben vielversprechende Ergebnisse bei der Protektion von Neuronen und der Minderung von Neuroinflammation gezeigt. Ihre Verbindung könnte zu diesem Bereich beitragen .
Epigenetische Modulation
Epigenetische Regulatoren spielen eine entscheidende Rolle bei der Genexpression und zellulären Prozessen. Einige Isoxazol-Derivate wurden als Inhibitoren von bromodomenhaltigen Proteinen (z. B. BRD4) untersucht, die an der epigenetischen Regulation beteiligt sind. Die Untersuchung der Wechselwirkung Ihrer Verbindung mit epigenetischen Zielstrukturen könnte wertvolle Erkenntnisse liefern .
Kardiovaskuläre Anwendungen
Isoxazol-Derivate wurden auf ihre kardiovaskulären Wirkungen untersucht, darunter Vasodilatation, Antithrombozytenaktivität und möglicher Einsatz bei der Behandlung von Bluthochdruck. Die Struktur Ihrer Verbindung deutet darauf hin, dass sie mit relevanten Rezeptoren oder Enzymen interagieren könnte, die an der kardiovaskulären Funktion beteiligt sind .
Eigenschaften
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-16-4-3-13-8-15(9-14-5-7-20(16)17(13)14)25(22,23)19-6-1-2-12-10-18-24-11-12/h8-11,19H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOULAISQLKZNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCCCC4=CON=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2444119.png)



![2-(4-Tributylstannylphenyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one](/img/structure/B2444129.png)



![1-[2-(4-methoxyphenyl)ethyl]-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea](/img/structure/B2444134.png)
![5-(Difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2444135.png)

![B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid](/img/structure/B2444137.png)
![6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B2444139.png)

